molecular formula C20H18N2O B14749276 Benzoin phenylhydrazone CAS No. 574-07-2

Benzoin phenylhydrazone

Cat. No.: B14749276
CAS No.: 574-07-2
M. Wt: 302.4 g/mol
InChI Key: GHLACOQSAZQXFG-ZBJSNUHESA-N
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Description

Benzoin phenylhydrazone is a hydrazone derivative synthesized via the condensation of benzoin (a hydroxy ketone derived from benzoin resin) and phenylhydrazine. The compound likely retains the hydroxyl group from benzoin, which may influence its tautomeric equilibria and hydrogen-bonding capabilities .

Properties

CAS No.

574-07-2

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

(2E)-1,2-diphenyl-2-(phenylhydrazinylidene)ethanol

InChI

InChI=1S/C20H18N2O/c23-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22-21-18-14-8-3-9-15-18/h1-15,20-21,23H/b22-19+

InChI Key

GHLACOQSAZQXFG-ZBJSNUHESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(/C(=N/NC2=CC=CC=C2)/C3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=NNC2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoin phenylhydrazone can be synthesized through the reaction of benzoin with phenylhydrazine. The reaction typically involves the addition of phenylhydrazine to the carbonyl group of benzoin, followed by the elimination of water. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as described above. The reaction conditions may be optimized for large-scale production by adjusting parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Benzoin phenylhydrazone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into different hydrazine derivatives.

    Substitution: The phenyl group in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Benzoin phenylhydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoin phenylhydrazone involves its interaction with specific molecular targets. The compound forms a hydrazone linkage with carbonyl groups, which can affect the function of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Phenylhydrazone Derivatives

Structural and Thermodynamic Properties

The table below compares key structural and thermodynamic parameters of Benzoin phenylhydrazone with analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties Reference
This compound C₂₀H₁₆N₂O₂ 316.35 (calculated) Hydroxyl, hydrazone Potential tautomerism, hydrogen bonding
Benzaldehyde phenylhydrazone C₁₃H₁₂N₂ 196.25 Hydrazone, aromatic Stable crystalline structure
p-Anisaldehyde phenylhydrazone C₁₄H₁₄N₂O 226.27 Methoxy, hydrazone Enhanced solubility in polar solvents
Benzaldehyde 4-nitrophenylhydrazone C₁₃H₁₁N₃O₂ 241.25 Nitro group, hydrazone High reactivity, used in carbonyl detection

Key Observations :

  • Derivatives with electron-withdrawing groups (e.g., nitro in Benzaldehyde 4-nitrophenylhydrazone) exhibit higher reactivity but lower stability .
Antioxidant Activity
Compound DPPH Radical Scavenging (EC₅₀, μg/mL) ABTS Activity Chelating Activity (Fe²⁺) Reference
This compound Not reported Not reported Not reported
Phenylhydrazone derivative 3a ~5.90 (comparable to BHA/BHT) Moderate High (ferrous ion chelation)
Quinoxaline derivative 6e 7.60

Inference : While direct data on this compound is lacking, its hydroxyl group may enhance radical scavenging, similar to compound 3a .

Antimicrobial and Antifungal Activity
Compound Antibacterial (Zone of Inhibition, mm) Antifungal (EC₅₀, μg/mL) Reference
This compound Not reported Not reported
Benzofuran derivative C8 18–22 (vs. S. aureus)
Quinoxaline derivative 6a 0.96 (vs. C. albicans)

Note: Electron-rich substituents (e.g., methoxy in p-Anisaldehyde phenylhydrazone) correlate with improved antimicrobial efficacy .

Stability and Reactivity

  • This compound : Predicted to exhibit moderate stability due to hydrogen bonding from the hydroxyl group, reducing sensitivity to hydrolysis .
  • Benzaldehyde phenylhydrazone : Stable under neutral conditions but decomposes in acidic/basic environments .
  • 4-Nitrophenylhydrazones : Highly reactive but prone to photodegradation, limiting shelf life .

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